molecular formula C6H13NO2 B11780281 (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol

Cat. No.: B11780281
M. Wt: 131.17 g/mol
InChI Key: WRLZCUCTSFUOQY-RITPCOANSA-N
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Description

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol is a chiral compound with significant importance in various fields of scientific research. This compound features a piperidine ring, a common structural motif in many natural products and pharmaceuticals, with hydroxymethyl and hydroxyl substituents at the 2 and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of a corresponding piperidinone derivative. For example, the reduction of 2-(hydroxymethyl)piperidin-3-one using sodium borohydride in methanol can yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. These methods are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 2-(Carboxymethyl)piperidin-3-ol.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Ester or ether derivatives.

Scientific Research Applications

(2R,3S)-2-(Hydroxymethyl)piperidin-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds, which play a crucial role in its interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-(Hydroxymethyl)piperidin-3-one: A precursor in the synthesis of (2R,3S)-2-(Hydroxymethyl)piperidin-3-ol.

    (2S,3R)-2-(Hydroxymethyl)piperidin-3-ol: A stereoisomer with different spatial arrangement of atoms.

    2-(Hydroxymethyl)piperidine: Lacks the hydroxyl group at the 3 position.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxymethyl and hydroxyl groups provides versatility in chemical modifications and potential interactions in biological systems.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

(2R,3S)-2-(hydroxymethyl)piperidin-3-ol

InChI

InChI=1S/C6H13NO2/c8-4-5-6(9)2-1-3-7-5/h5-9H,1-4H2/t5-,6+/m1/s1

InChI Key

WRLZCUCTSFUOQY-RITPCOANSA-N

Isomeric SMILES

C1C[C@@H]([C@H](NC1)CO)O

Canonical SMILES

C1CC(C(NC1)CO)O

Origin of Product

United States

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